N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide
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Overview
Description
N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique structure characterized by its diamond-like framework, which imparts significant stability and rigidity to its derivatives
Mechanism of Action
Target of Action
Adamantane-containing amines, which are structurally similar to this compound, have been studied for their inhibitory activity against various biological targets .
Mode of Action
It is known that the reactivity of adamantane-containing amines strongly depends on their structure
Biochemical Pathways
Adamantane-containing compounds have been studied for their potential anti-dengue virus activity, suggesting they may interact with pathways related to viral replication .
Pharmacokinetics
The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity of similar compounds , which could potentially impact their bioavailability.
Result of Action
Adamantane-containing compounds have been studied for their potential anti-dengue virus activity, suggesting they may have antiviral effects at the molecular and cellular level .
Action Environment
The synthesis of similar adamantane-containing amines has been optimized under specific conditions , suggesting that environmental factors such as temperature and solvent choice may influence the efficacy and stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide typically involves the functionalization of adamantane derivatives. One common method includes the nitration of adamantane to introduce nitro groups, followed by the formation of the benzamide moiety through amide bond formation reactions. The reaction conditions often involve the use of strong acids like nitric acid for nitration and coupling agents for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The adamantyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) in the presence of suitable substrates.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Another adamantane derivative with different functional groups.
1,3-Dehydroadamantane: A compound with a similar adamantane core but different substituents.
Adamantane: The parent compound with a simpler structure.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is unique due to the combination of the adamantyl group with nitrobenzamide functionality. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that require stability, rigidity, and reactivity.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFZNFAHWWTGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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